molecular formula C13H11ClN2O2 B6211417 4-chloro-6-cyclobutyl-3-nitroquinoline CAS No. 2138149-32-1

4-chloro-6-cyclobutyl-3-nitroquinoline

Cat. No.: B6211417
CAS No.: 2138149-32-1
M. Wt: 262.69 g/mol
InChI Key: UOUDMVNTMBYAPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-cyclobutyl-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the nitration of 4-chloro-6-cyclobutylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-cyclobutyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-6-cyclobutyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-cyclobutyl-3-nitroquinoline is unique due to the presence of both the nitro and cyclobutyl groups on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-6-cyclobutyl-3-nitroquinoline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline core with a chloro and nitro substituent, which may influence its interaction with biological targets. The cyclobutyl group contributes to the compound's three-dimensional structure, potentially affecting its binding affinity to proteins.

The mechanism of action for this compound is primarily through interactions with specific enzymes or receptors. The nitro group may participate in redox reactions, while the chloro and cyclobutyl groups could enhance hydrophobic interactions with target sites on proteins. This compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, indicating potential as an antibiotic agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential use in developing new antibiotics.

Data Tables

Biological Activity IC50/MIC Values Target
Anticancer15 µMCancer Cell Lines
Antimicrobial32 µg/mL (S. aureus)Bacterial Strains
64 µg/mL (E. coli)

Properties

CAS No.

2138149-32-1

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

4-chloro-6-cyclobutyl-3-nitroquinoline

InChI

InChI=1S/C13H11ClN2O2/c14-13-10-6-9(8-2-1-3-8)4-5-11(10)15-7-12(13)16(17)18/h4-8H,1-3H2

InChI Key

UOUDMVNTMBYAPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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